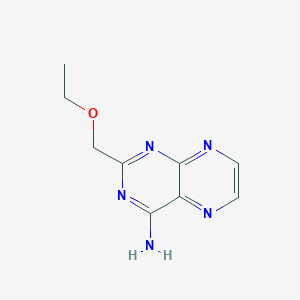

4-Amino-2-(ethoxymethyl)pteridine

Description

Properties

CAS No. |

133915-13-6 |

|---|---|

Molecular Formula |

C9H11N5O |

Molecular Weight |

205.22 g/mol |

IUPAC Name |

2-(ethoxymethyl)pteridin-4-amine |

InChI |

InChI=1S/C9H11N5O/c1-2-15-5-6-13-8(10)7-9(14-6)12-4-3-11-7/h3-4H,2,5H2,1H3,(H2,10,12,13,14) |

InChI Key |

CTMOVSGFLPGTRS-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=NC2=NC=CN=C2C(=N1)N |

Origin of Product |

United States |

Preparation Methods

Boon Synthesis

The Boon method involves the condensation of aminoacetone with 2-amino-6-chloro-5-phenylazo-4(3H)-pyrimidinone. Subsequent reduction of the azo group and cyclization yields 6-methylpterin derivatives. For 4-amino-2-(ethoxymethyl)pteridine, this route can be adapted by substituting the methyl group with an ethoxymethyl moiety.

Gabriel-Colman Synthesis

This approach condenses 2,4,5,6-tetraaminopyrimidine with glyoxal or diketones. While traditionally yielding mixtures of 6- and 7-substituted pteridines, modifications using protected intermediates enable selective 2-ethoxymethyl incorporation.

Timmis Synthesis

The Timmis method employs 5-nitroso-2,4,6-pyrimidinetriamine and α-carbonylmethylene compounds. Ethoxymethyl groups are introduced via α-ethoxyacetone, forming 2-ethoxymethyl-substituted intermediates before cyclization.

Functionalization of Preformed Pteridine Cores

Nucleophilic Substitution at the 2-Position

Pteridines with leaving groups (e.g., Cl, Br) at the 2-position undergo nucleophilic substitution with ethoxide or ethoxymethyl anions.

Etherification of 2-Hydroxymethyl Precursors

Hydroxymethyl groups at the 2-position are alkylated to ethoxymethyl using ethyl halides.

- Example :

Catalytic and Protecting Group Strategies

Bredereck’s Reagent for N-Protection

N-protection enhances solubility and directs substitution. The 2-amino group is shielded using Bredereck’s reagent (tert-butoxybis(dimethylamino)methane), enabling selective ethoxymethyl functionalization.

Palladium-Catalyzed Coupling

Stille coupling introduces ethoxymethyl groups via 6-ethoxymethylstannane reagents.

Industrial-Scale Synthesis (Patent-Based Methods)

EP0399856B1 Protocol

A patented route from 1995 details the preparation of 4-amino-2-(ethoxymethyl)pteridine via:

GB1595338A Optimization

This patent emphasizes pH control (5.3–5.5) to minimize isomerization during cyclization.

Analytical and Process Data

Table 1: Comparative Synthesis Metrics

Chemical Reactions Analysis

Types of Reactions: 2-(Ethoxymethyl)pteridin-4-amine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group, leading to the formation of different substituted pteridines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄)

Substitution: Various nucleophiles like amines or thiols

Major Products Formed:

Oxidation: Pteridin-4-one derivatives

Reduction: Dihydropteridine derivatives

Substitution: Substituted pteridines with different functional groups

Scientific Research Applications

4-Amino-2-(ethoxymethyl)pteridine is a synthetic pteridine derivative with an amino group at the 4-position and an ethoxymethyl substituent at the 2-position. Pteridines are bicyclic compounds that play roles in various biological processes, such as serving as precursors for coenzymes. Research suggests that 4-amino-2-(ethoxymethyl)pteridine has potential anti-inflammatory properties and may interact with enzymes involved in inflammatory pathways.

Potential Applications

- Pharmaceutical Development Due to its anti-inflammatory properties, 4-Amino-2-(ethoxymethyl)pteridine may serve as a lead compound in pharmaceutical development. Pteridine derivatives, including 4-amino-2-(ethoxymethyl)pteridine, have demonstrated inhibitory effects on pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

- Cancer Treatment Other compounds containing triazine rings and sulfonamide fragments have demonstrated antitumor activity . Additionally, compounds with indole and piperidine structures have been investigated for their anticancer properties, with in vitro studies showing that certain derivatives can inhibit cell proliferation in various cancer cell lines. Alpha-helix mimetic structures and compounds have applications in treating medical conditions like cancer and fibrotic diseases .

- Treatment of Fibrotic Diseases Alpha-helix mimetic structures and compounds can be used in applications for treating medical conditions like fibrotic diseases .

Interactions

Interaction studies of 4-amino-2-(ethoxymethyl)pteridine often investigate its binding affinity to biological targets. Preliminary studies suggest that this compound may interact with enzymes involved in inflammatory pathways, but further mechanistic studies are needed to fully elucidate these interactions.

Comparison with Other Pteridine Derivatives

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Amino-2-(ethoxymethyl)pteridine | Amino group at position 4; ethoxymethyl at 2 | Potential anti-inflammatory activity |

| 4-Aminopteridine | Amino group at position 4 | Used as an intermediate for folic acid synthesis |

| 6-Methylpteridine | Methyl group at position 6 | Involved in different metabolic pathways |

| 2-Aminopteridine | Amino group at position 2 | Known for its role in coenzyme synthesis |

| 7-Hydroxymethylpteridine | Hydroxymethyl group at position 7 | Exhibits different solubility properties |

Mechanism of Action

The mechanism of action of 2-(ethoxymethyl)pteridin-4-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins involved in metabolic pathways, potentially inhibiting or modulating their activity.

Pathways Involved: It may affect pathways related to folate metabolism, as pteridine derivatives are structurally similar to folic acid and its analogs.

Comparison with Similar Compounds

Substituent Effects at Position 2

The ethoxymethyl group at position 2 distinguishes 4-amino-2-(ethoxymethyl)pteridine from other pteridine derivatives. Key comparisons include:

- 2,4-Diaminopteridines: Compounds like 2,4-diamino-6-(phenylethynyl)pteridine (C14H10N6, MW 262.27) lack the ethoxymethyl group but share the 2,4-diamine structure. These derivatives exhibit high thermal stability (mp >300°C) and are synthesized via deprotection of intermediates in ethanol/ammonia mixtures .

- 4-Methylpiperazinyl Derivatives: In pteridine-2,4-diamines such as 4-amino-2-(4-methylpiperazin-1-yl)pteridine, the piperazinyl group increases polarity and hydrogen-bonding capacity. This substitution enhances lipoxygenase (LOX) inhibition (IC50 = 5 μM) compared to ethoxymethyl-substituted analogs, where bulkier substituents may hinder enzyme binding .

Substituent Effects at Position 6

Position 6 modifications significantly alter biological activity:

- 6-Phenylethynyl Substituents: Derivatives like 2,4-diamino-6-(phenylethynyl)pteridine (MW 263.1) show potent radical scavenging activity due to the electron-rich phenylethynyl group, which stabilizes radical intermediates. In contrast, ethoxymethyl-substituted pteridines may prioritize steric effects over electronic contributions .

- 6-Trimethylsilylethynyl Substituents: These groups improve synthetic versatility, enabling further functionalization via Sonogashira coupling. However, they lack the metabolic stability of ethoxymethyl groups, which resist rapid hydrolysis .

Comparison with Pyridine Analogs

Pyridine derivatives with similar substitution patterns provide insights into electronic and steric trends:

- 2-Amino-4-ethoxypyridine (C7H10N2O, MW 138.16): The ethoxy group at position 4 enhances solubility in polar solvents compared to ethoxymethyl-substituted pteridines. However, the monocyclic pyridine core lacks the conjugated pteridine system, reducing antioxidant efficacy .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

*Calculated values based on molecular formula.

Research Findings and Implications

- Lipophilicity vs. Solubility: The ethoxymethyl group balances moderate lipophilicity (clogP ≈ 1.5–2.0) with aqueous solubility, making it advantageous for oral bioavailability compared to highly nonpolar analogs like 6-phenylethynyl derivatives .

- Enzyme Inhibition : Bulkier substituents (e.g., ethoxymethyl) at position 2 may reduce LOX inhibition compared to smaller, polar groups like piperazinyl, suggesting a trade-off between steric effects and target engagement .

- Synthetic Flexibility : Ethoxymethyl groups can be introduced via alkylation of 2-hydroxymethyl precursors, though direct methods are less documented than those for aryl- or piperazinyl-substituted pteridines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Amino-2-(ethoxymethyl)pteridine, and how can reaction conditions be optimized?

- Synthesis Methods :

- Protection/Deprotection Strategies : For amino-functionalized pteridines, methods like the use of 2,5-dimethylpyrrole as a protecting group (e.g., compound 32 in ) can prevent undesired side reactions. Deprotection is typically achieved via acidic hydrolysis (e.g., compound 33 yield optimization via ethanol and magnesium treatment) .

- Solvent and Catalyst Selection : Ethanol, methanol, and dichloromethane are common solvents. Catalysts like triethylamine (e.g., compound 34 ) improve reaction efficiency. For 4-Amino-2-(ethoxymethyl)pteridine, analogous ethoxylation steps (e.g., ethylation of hydroxyl groups) may require phase-transfer catalysts .

- Optimization Metrics :

Q. How is 4-Amino-2-(ethoxymethyl)pteridine characterized structurally, and what spectroscopic techniques are critical?

- Key Techniques :

- ¹H NMR : Chemical shifts (δ 6.5-8.5 ppm for aromatic protons) and coupling constants (e.g., J = 5-8 Hz for pyrimidine ring protons) confirm substitution patterns .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₉H₁₃N₅O requires m/z 219.12) .

- X-ray Crystallography : Resolves ethoxymethyl group orientation (e.g., analogs in use piperidine ring spatial data) .

Advanced Research Questions

Q. What computational approaches are used to predict the biological targets and mechanism of action of 4-Amino-2-(ethoxymethyl)pteridine?

- Molecular Docking :

- Target Selection : Pteridine reductase 1 (PTR1) in Leishmania is a validated target ( ). Docking with AutoDock Vina assesses binding affinity (e.g., ΔG < -8 kcal/mol indicates strong inhibition) .

- Force Fields : CHARMM36 ( ) and AMBER validate conformational stability of ligand-protein complexes.

- Molecular Dynamics (MD) :

- Simulate binding over 100 ns to analyze stability (e.g., RMSD < 2 Å for backbone atoms). MD trajectories (e.g., β-sitosterol studies in ) identify critical hydrogen bonds with active-site residues (e.g., Asp181, Tyr194 in PTR1) .

Q. How can researchers resolve contradictions in reported biological activity data for pteridine derivatives?

- Methodological Harmonization :

- Assay Variability : Standardize cell lines (e.g., Leishmania major promastigotes in ) and incubation times (24-72h).

- Control Compounds : Use methotrexate (IC₅₀ ~1 µM) as a positive control for antifolate activity .

- Meta-Analysis :

- Compare EC₅₀ values across studies (e.g., anti-inflammatory activity in vs. antitumor data in ). Discrepancies may arise from differential uptake in cell models .

Q. What are the challenges in quantifying pteridine derivatives in biological matrices, and how can they be addressed?

- Analytical Challenges :

- Matrix Effects : Urinary pteridines ( ) require SPE (solid-phase extraction) to remove interferents like urea.

- Detection Limits : LC-MS/MS achieves sensitivity down to 0.1 ng/mL (e.g., neopterin quantification in ).

- Calibration Standards :

| Pteridine | Retention Time (min) | LOD (ng/mL) |

|---|---|---|

| Biopterin | 8.2 | 0.05 |

| Xanthopterin | 10.5 | 0.1 |

| Source: Adapted from . |

Methodological Considerations

Q. How can researchers mitigate toxicity risks during in vitro handling of 4-Amino-2-(ethoxymethyl)pteridine?

- Safety Protocols :

- PPE : Gloves (nitrile) and goggles ( ).

- Ventilation : Fume hoods for ethoxymethyl group handling (H319 eye irritation risk, ) .

Q. What strategies improve the aqueous solubility of 4-Amino-2-(ethoxymethyl)pteridine for in vivo studies?

- Formulation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.